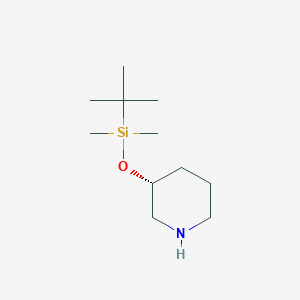

(R)-3-(tert-Butyldimethylsilyloxy) piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-3-(tert-Butyldimethylsilyloxy) piperidine” is a chemical compound with the molecular formula C11H25NOSi and a molecular weight of 215.41 . It has gained attention in the scientific community for its potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of “®-3-(tert-Butyldimethylsilyloxy) piperidine” involves a piperidine ring, which is a six-membered ring with one nitrogen atom . The conformational structures of piperidine in the neutral and cationic ground states have been explored .Physical And Chemical Properties Analysis

“®-3-(tert-Butyldimethylsilyloxy) piperidine” has a predicted boiling point of 236.2±33.0 °C and a predicted density of 0.88±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 9.35±0.10 .Applications De Recherche Scientifique

- Tertiary Butyl Esters : This compound finds extensive use in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl (Boc) group directly into a variety of organic compounds using flow microreactor systems. Compared to traditional batch methods, this flow process is more efficient, versatile, and sustainable .

- The tert-butyl group (t-Bu) exhibits unique reactivity due to its crowded structure. Researchers have highlighted its applications in various chemical transformations. From simple hydrocarbon reactions to its relevance in natural products and biosynthetic pathways, the t-Bu group plays a crucial role in diverse contexts .

- In dynamic kinetic resolution, the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid has been proposed as a possible mechanism. This intriguing process involves the simultaneous racemization and resolution of chiral compounds, making it relevant for asymmetric synthesis and drug discovery .

Synthetic Organic Chemistry

Crowded Tert-Butyl Group Reactivity

Dynamic Kinetic Resolution

Mécanisme D'action

The presence of the TBDMS group might influence the compound’s reactivity, stability, and interaction with biological targets. For example, the steric bulk of the TBDMS group can influence the compound’s reactivity and selectivity in chemical reactions . Furthermore, the TBDMS group can be removed under certain conditions, potentially releasing a free alcohol group that could interact with biological targets .

The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would likely be influenced by factors such as its size, polarity, and the presence of the TBDMS group .

Environmental factors, such as pH and temperature, could influence the compound’s stability and reactivity. For example, the TBDMS group can be removed under acidic conditions .

Propriétés

IUPAC Name |

tert-butyl-dimethyl-[(3R)-piperidin-3-yl]oxysilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-7-6-8-12-9-10/h10,12H,6-9H2,1-5H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNBNPBGKCEBMX-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(tert-Butyldimethylsilyloxy) piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![furan-2-yl(4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2438816.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2438819.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2438820.png)

![(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2438824.png)

![N5-(2,4-dimethoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2438827.png)

![2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2438829.png)

![5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B2438831.png)

![3-(3,4-dimethoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2438834.png)